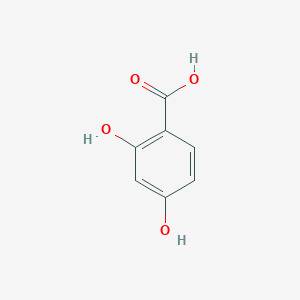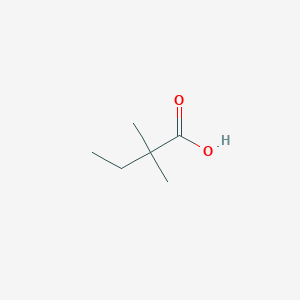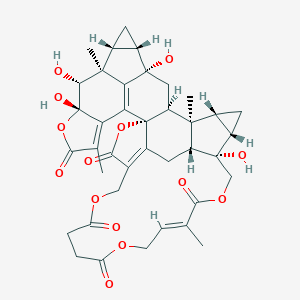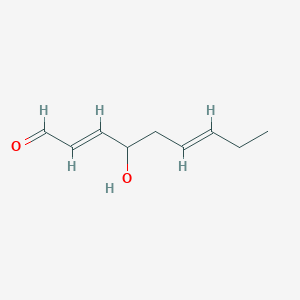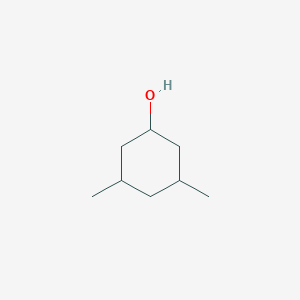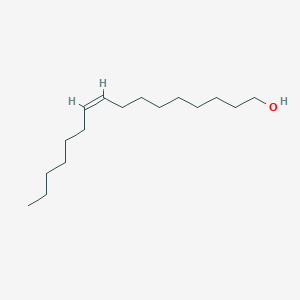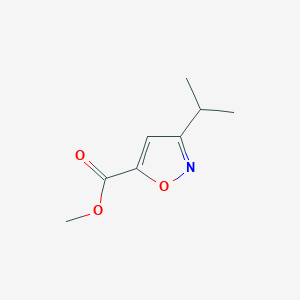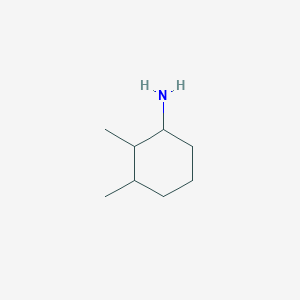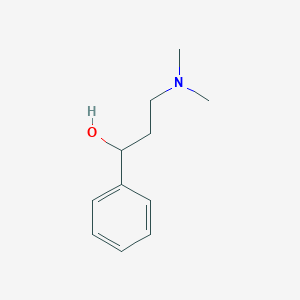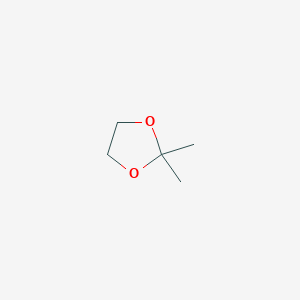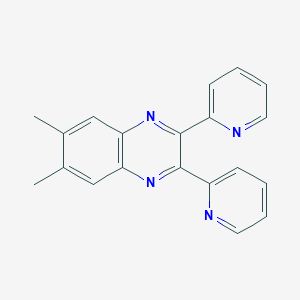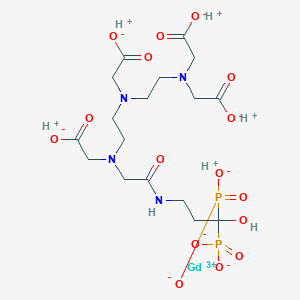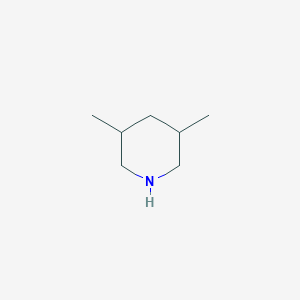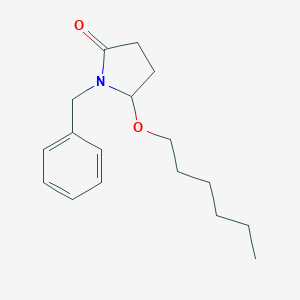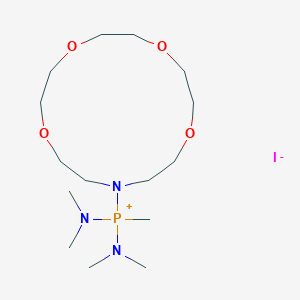
N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide, also known as [15]aneN4P(I), is a crown ether derivative that has been widely used in scientific research. It is a highly polar, water-soluble compound that has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
[15]aneN4P(I) has been used in a variety of scientific research applications, including as a catalyst for organic reactions, a complexing agent for metal ions, and a sensor for biological molecules. Its ability to selectively bind to certain molecules has made it useful in the development of biosensors and other analytical tools. It has also been used in the synthesis of novel compounds for medicinal chemistry research.
作用機序
The mechanism of action of [15]aneN4P(I) is based on its ability to form stable complexes with metal ions and other molecules. It has been shown to selectively bind to certain ions, such as Ag+, Cu2+, and Hg2+, and to form stable complexes with them. This selectivity makes it useful in a variety of applications, including as a sensor for metal ions in environmental samples.
生化学的および生理学的効果
[15]aneN4P(I) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and to have antibacterial properties. Its ability to selectively bind to certain molecules has also made it useful in the development of drug delivery systems and other biomedical applications.
実験室実験の利点と制限
One of the main advantages of [15]aneN4P(I) is its high selectivity for certain molecules. This makes it useful in a variety of applications, including as a sensor for metal ions and as a catalyst for organic reactions. However, its high polarity and water solubility can make it difficult to work with in certain experimental conditions. Its stability and reactivity with certain molecules can also be limiting factors in some applications.
将来の方向性
There are many future directions for the use of [15]aneN4P(I) in scientific research. One area of interest is in the development of new biosensors and other analytical tools. Its ability to selectively bind to certain molecules makes it useful in the detection of environmental pollutants and other contaminants. It also has potential applications in the development of new drug delivery systems and other biomedical applications. Further research is needed to fully understand the potential of [15]aneN4P(I) in these areas.
合成法
The synthesis of [15]aneN4P(I) involves the reaction of N,N,N',N'-tetramethyldiaminomethylphosphonite (TMDMP) with iodine and aza-15-crown-5 in acetonitrile. The product is then purified by column chromatography to obtain the final compound. This method has been well-established and yields high-quality [15]aneN4P(I) for use in scientific research.
特性
CAS番号 |
139194-04-0 |
|---|---|
製品名 |
N-(Tetramethyldiamidomethylphosphonite)-aza-15-crown-5-iodide |
分子式 |
C15H35IN3O4P |
分子量 |
479.33 g/mol |
IUPAC名 |
bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phosphanium;iodide |
InChI |
InChI=1S/C15H35N3O4P.HI/c1-16(2)23(5,17(3)4)18-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18;/h6-15H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
IZZIMVMGVYTEAX-UHFFFAOYSA-M |
SMILES |
CN(C)[P+](C)(N1CCOCCOCCOCCOCC1)N(C)C.[I-] |
正規SMILES |
CN(C)[P+](C)(N1CCOCCOCCOCCOCC1)N(C)C.[I-] |
同義語 |
bis(dimethylamino)-methyl-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl )phosphanium iodide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



